5-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(3-methylbutyl)pentanamide
説明
This compound is a quinazoline derivative featuring a tetrahydroquinazoline-2,4-dione core substituted with a phenylcarbamoylmethyl group at position 1 and an N-(3-methylbutyl)pentanamide chain at position 3. The presence of both hydrogen-bonding (dioxo groups) and lipophilic (3-methylbutyl, phenyl) moieties may enhance its bioavailability and target affinity .
特性
IUPAC Name |
5-[1-(2-anilino-2-oxoethyl)-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-19(2)15-16-27-23(31)14-8-9-17-29-25(33)21-12-6-7-13-22(21)30(26(29)34)18-24(32)28-20-10-4-3-5-11-20/h3-7,10-13,19H,8-9,14-18H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQIYZDCQUQGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Nectin-4 is a cell surface adhesion protein that is over-expressed in multiple human cancers and is associated with poor disease prognosis.
Mode of Action
HMS3481O08 demonstrates potent anti-cancer activity by specifically targeting Nectin-4. It is an antibody-drug conjugate (ADC) with a drug-antibody ratio (DAR) of 8. The ADC is manufactured using a proprietary conjugation technology and a novel tubulin inhibitor payload. Detailed pharmacokinetic/pharmacodynamic (PK/PD) characterization of HMS3481O08 validates the mechanism of action as an anti-mitotic agent inducing cell cycle arrest and apoptosis.
Biochemical Pathways
The interaction of HMS3481O08 with Nectin-4 affects the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, HMS3481O08 treatment leads to increased PD-L1 expression in mouse pharmacology models, which is a consequence of immunogenic cell death.
Pharmacokinetics
HMS3481O08 exhibits favorable pharmacokinetics and safety profiles. It displays a very stable PK profile with overlapping curves for total antibody and ADC as well as full DAR retention in circulation.
Result of Action
The result of HMS3481O08’s action is potent anti-cancer activity with a lower toxicity profile. It demonstrates significant efficacy across a variety of tumor indications.
Action Environment
The action of HMS3481O08 is influenced by the tumor microenvironment. The payload distribution study in tumor-bearing mice reveals a preferential and increased delivery of payload to tumors and lower payload delivery to normal tissues. This may translate to an improved therapeutic window.
類似化合物との比較
Research Findings and Implications
- Structural Determinants of Activity : The phenylcarbamoyl group may confer specificity for ATP-binding pockets (common in kinases), while the 3-methylbutyl chain could enhance cellular uptake, as seen in lipophilic antipsychotics .
- Limitations : Unlike triazofenamide (), the target compound’s synthetic complexity may hinder large-scale production. Additionally, its high molecular weight (513.24 g/mol) may limit oral bioavailability compared to smaller analogs like triazofenamide (305.32 g/mol).
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
